Lipophilicity (XLogP3) Comparison: N-Ethyl vs. N–H and N-Methyl Analogs
The computed lipophilicity (XLogP3) of the target N-ethyl compound is 1.2, placing it between the more lipophilic N–H analog (logP 1.97) and the slightly less lipophilic N-methyl analog (logP 0.986) [1][2]. This provides a discrete lipophilicity option for medicinal chemists fine-tuning ADME properties within a congeneric series.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (N–H): logP 1.97; 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (N-methyl): logP 0.986 |
| Quantified Difference | ∆logP = -0.77 relative to N–H; +0.21 relative to N-methyl |
| Conditions | Computed property; N–H logP from Molbase, N-methyl logP from Chemscene, target XLogP3 from PubChem |
Why This Matters
The distinct logP value allows scientists to select a compound that precisely matches the lipophilicity range required for their target product profile, avoiding the need for custom synthesis of the desired N-ethyl variant.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 3-Amino-6-(trifluoromethyl)-1H-pyridin-2-one (CAS 944904-43-2): LogP 1.9694. Retrieved from https://qiye.molbase.cn/ View Source
